2-(2-Methylpropoxy)pyridine-3-carboxylic acid is an organic compound characterized by its pyridine ring structure substituted with a carboxylic acid and a branched alkoxy group. This compound falls under the classification of pyridine carboxylic acids, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
This compound can be synthesized through various methods, typically involving the functionalization of pyridine derivatives. It is classified as a carboxylic acid due to the presence of the carboxyl group (-COOH) and as an alkoxy compound due to the ether-like structure introduced by the 2-methylpropoxy group.
The synthesis of 2-(2-Methylpropoxy)pyridine-3-carboxylic acid can be achieved through several methodologies:
The synthetic routes often require careful control of reaction conditions such as temperature, pH, and time to optimize yields and minimize side reactions. For instance, using sodium hydroxide in a controlled manner during hydrolysis is crucial for achieving high purity .
The molecular structure of 2-(2-Methylpropoxy)pyridine-3-carboxylic acid features:
The primary reactions involving 2-(2-Methylpropoxy)pyridine-3-carboxylic acid include:
The decarboxylation process typically requires heat and may involve catalysts such as potassium carbonate or other metal-based catalysts to facilitate the reaction .
The mechanism of action for compounds like 2-(2-Methylpropoxy)pyridine-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The presence of both the nitrogen in the pyridine ring and the acidic functionality allows for hydrogen bonding and coordination with metal ions or active sites on proteins.
Research indicates that derivatives of pyridine carboxylic acids exhibit antimicrobial properties, potentially acting by inhibiting bacterial growth through interference with metabolic pathways .
Relevant data from studies indicate that these compounds maintain stability across a range of temperatures but should be stored away from strong acids or bases to prevent degradation .
2-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS: 335077-89-9) is a structurally specialized pyridine carboxylate derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. Its significance lies in three key domains: (1) Its distinct steric and electronic profile within the pyridine carboxylate pharmacophore family, enabling unique molecular interactions; (2) Its experimental role as a therapeutic scaffold targeting TRPC6-mediated pathologies such as pulmonary hypertension and renal diseases [3] [7]; and (3) Its synthetic utility as a building block for complex heterocycles and pharmacological agents. The compound’s isobutoxy substituent at the 2-position and carboxylic acid at the 3-position create a bifunctional template amenable to targeted modifications.
The compound belongs to the O-alkylated pyridine-3-carboxylic acid subclass, characterized by an ether-linked aliphatic chain at position 2 and a carboxylic acid at position 3. Key structural attributes include:
Table 1: Structural and Physicochemical Comparison of Select Pyridine Carboxylates
Compound | Substituent at C2 | logP | Hydrogen Bond Donors/Acceptors | Key Structural Distinction |
---|---|---|---|---|
Nicotinic acid | H | -0.3 | 1 donor / 3 acceptors | High crystallinity, polar |
2-Methoxynicotinic acid | OCH₃ | 0.9 | 1 donor / 4 acceptors | Moderate lipophilicity |
2-(2-Methylpropoxy)nicotinic acid | OCH₂CH(CH₃)₂ | 1.8 | 1 donor / 4 acceptors | Steric bulk, enhanced lipophilicity |
2-Chloronicotinic acid | Cl | 1.2 | 1 donor / 3 acceptors | Electrophilic reactivity |
The isobutoxy group distinguishes this compound through:
This compound is a documented precursor or intermediate in the synthesis of TRPC6 (Transient Receptor Potential Canonical 6) channel inhibitors. TRPC6 overexpression is mechanistically linked to calcium dysregulation in multiple disease states [3] [7]:
Table 2: TRPC6-Mediated Pathologies and Compound Relevance
Pathology Category | Specific Conditions | Role of TRPC6 Inhibition |
---|---|---|
Renal Diseases | Diabetic nephropathy, Focal segmental glomerulosclerosis | Attenuates podocyte injury & proteinuria [3] |
Cardiovascular Disorders | Pulmonary arterial hypertension, Cardiac hypertrophy | Reduces vasoconstriction & ventricular remodeling [7] |
Neurological Injuries | Ischemia-reperfusion injury, Amyotrophic lateral sclerosis | Mitigates calcium overload & neuronal apoptosis [3] |
Mechanistic insights include:
The carboxylic acid and alkoxy groups enable diverse chemical transformations, positioning this compound as a key intermediate in medicinal chemistry:
Strategic Reaction Pathways
Table 3: Synthetic Applications and Derived Intermediates
Reaction | Reagents/Conditions | Product | Application |
---|---|---|---|
Esterification | SOCl₂/ROH, 0–25°C | Alkyl esters (prodrug motifs) | Lipophilicity tuning |
Amide Formation | EDC·HCl, HOBt, DIPEA, CH₂Cl₂ | Piperidine/benzylamide derivatives | TRPC6 inhibitor precursors [3] |
Metal Catalysis | Pd(OAc)₂, Suzuki coupling | Biaryl-functionalized analogs | Kinase inhibitor development |
Versatility in Drug Design
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: